N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide
CAS No.: 96480-91-0
VCID: VC0194328
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide, also known as Acebutolol diol, is a chemical compound with the molecular formula C15H21NO5 . Its molecular weight is approximately 295.33 g/mol . The IUPAC name for this compound is N-[3-acetyl-4-(2,3-dihydroxypropoxy)phenyl]butanamide . Key identifiers include its PubChem CID, which is 13914680, and its InChI key, WTQWBNBPVIGMBS-UHFFFAOYSA-N . This compound has potential cardiovascular effects, such as reducing heart rate and myocardial oxygen demand, which can be beneficial in treating hypertension. Additionally, it exhibits antioxidant properties that may reduce oxidative stress in cells, and it might offer neuroprotection by modulating adrenergic signaling pathways. Studies have shown its efficacy in reducing hospitalization rates and improving the quality of life in patients with chronic heart failure. In vitro research indicates it can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a possible role in treating neurodegenerative diseases. A related compound, N-(3-Acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide, with the molecular formula C17H26N2O4, shares structural similarities but has different properties . It is also known as Acebutolol Impurity I or rac N-Desisopropyl-N-ethyl Acebutolol . Another related compound is Acebutolol, where N-(3-Acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide is an N-ethyl homolog . |
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CAS No. | 96480-91-0 |
Product Name | N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide |
Molecular Formula | C15H21NO5 |
Molecular Weight | 295.33 g/mol |
IUPAC Name | N-[3-acetyl-4-(2,3-dihydroxypropoxy)phenyl]butanamide |
Standard InChI | InChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20) |
Standard InChIKey | WTQWBNBPVIGMBS-UHFFFAOYSA-N |
SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C |
Canonical SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C |
Appearance | Solid powder |
Purity | > 95% |
Synonyms | N-[3-Acetyl-4-[(2RS)-2,3-dihydroxypropoxy] phenyl]butanamide |
PubChem Compound | 13914680 |
Last Modified | Aug 15 2023 |
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